molecular formula C10H9ClO3S B3037739 4-(Cyclopropanecarbonyl)benzenesulfonyl chloride CAS No. 57190-05-3

4-(Cyclopropanecarbonyl)benzenesulfonyl chloride

Cat. No. B3037739
CAS RN: 57190-05-3
M. Wt: 244.69
InChI Key: CFGIAUNBGCWZFU-UHFFFAOYSA-N
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Description

4-(Cyclopropanecarbonyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C10H9ClO3S . It is used in various scientific research and offers unique reactivity. It finds applications in organic synthesis, drug development, and material science.

Scientific Research Applications

Antimicrobial Properties and Environmental Impact

4-(Cyclopropanecarbonyl)benzenesulfonyl chloride, due to its structural similarity to benzalkonium chlorides, may have broad-spectrum antimicrobial properties against bacteria, fungi, and viruses. The widespread use of such compounds, especially in commercial products, can generate environments that favor microbial phenotypes potentially cross-resistant to various compounds. However, the frequent exposure of microbial communities to these chemicals raises concerns about environmental contamination and the emergence of resistant microbial strains (Pereira & Tagkopoulos, 2019).

Environmental and Health Concerns

Studies have indicated that the environmental presence and bioaccumulation potential of chlorinated compounds, similar to this compound, may lead to severe environmental and health ill-effects. Their persistence and the ability to undergo biodegradation, albeit slow, necessitate a thorough understanding and careful management to prevent potential adverse effects on human health and the environment (Haritash & Kaushik, 2009).

Chemical Stability and Degradation

The chemical stability of compounds structurally similar to this compound, such as poly(vinyl chloride), is influenced by various factors including temperature and exposure to certain environmental conditions. Understanding the mechanisms behind the thermal degradation, which may involve dehydrochlorination or other processes, is essential for predicting the behavior of these compounds under various conditions and ensuring their safe use and disposal (Starnes, 2002).

Synthetic Organic Chemistry Applications

The presence of the cyclopropane ring in this compound makes it a potential candidate for synthetic transformations. Oxidation of the methylene group activated by an adjacent cyclopropane can lead to carbonylcyclopropanes, avoiding unnecessary synthetic stages and meeting the requirements of atom economy. This approach is valuable in synthetic organic chemistry for the preparation of complex molecular structures (Sedenkova et al., 2018).

Safety and Hazards

4-(Cyclopropanecarbonyl)benzenesulfonyl chloride is likely to have similar safety and hazards to related compounds. For instance, benzenesulfonyl chloride is considered hazardous and can cause harm if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

4-(cyclopropanecarbonyl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3S/c11-15(13,14)9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGIAUNBGCWZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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